molecular formula C17H13BrN2OS2 B2750796 3-{[(4-bromophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one CAS No. 477860-18-7

3-{[(4-bromophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one

Cat. No. B2750796
CAS RN: 477860-18-7
M. Wt: 405.33
InChI Key: QUCWJPYUVGUGTO-UHFFFAOYSA-N
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Description

This compound is a chemical substance with the molecular formula C17H14BrN3OS . It is a solid substance and has a molecular weight of 388.29 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H14BrN3OS/c18-11-5-7-13(8-6-11)23-10-12-9-19-17-20-15-4-2-1-3-14(15)16(22)21(12)17/h1-8,12H,9-10H2,(H,19,20) . This code provides a detailed description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 388.29 . It is a solid substance . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the current sources.

Scientific Research Applications

  • Synthesis and Functionalization :

    • Researchers Kut, Onysko, and Lendel (2020) demonstrated the regioselective synthesis of functionalized 2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-ones. They explored the reaction of related compounds with halogens, chalcogen tetrahalides, and p-methoxyphenyltellurium trichloride, highlighting the compound's versatility in organic synthesis (Kut, Onysko, & Lendel, 2020).
  • Anti-inflammatory Activity :

    • A study by Kumar and Rajput (2009) synthesized and evaluated the anti-inflammatory activity of quinazolin-4-one derivatives, including compounds structurally similar to the one . Their findings suggested significant anti-inflammatory potential at specific doses, indicating potential therapeutic applications (Kumar & Rajput, 2009).
  • Antimicrobial Activity :

    • Saleh et al. (2004) investigated the biological activities of some new 3H-quinazolin-4-one derivatives. These compounds, including variations of the queried compound, exhibited notable antimicrobial properties, underscoring their potential in developing new antimicrobial agents (Saleh, Hafez, Abdel‐hay, & Gad, 2004).
  • Antiviral Activities :

  • Antihistaminic Agents :

    • Alagarsamy and Parthiban (2013) synthesized novel quinazolin-4-(3H)-ones as potential H1-antihistaminic agents. This study shows the potential application of these compounds in treating allergies (Alagarsamy & Parthiban, 2013).
  • Anti-Tubercular Agents :

    • Nagaladinne, Hindustan, and Nayakanti (2020) synthesized N-methyl-2, 3-dihydro quinazolin-4-ones linked 1,3-thiazole hybrids, showing potent anti-tubercular activity. This indicates the compound's relevance in the treatment of tuberculosis (Nagaladinne, Hindustan, & Nayakanti, 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-[(4-bromophenyl)sulfanylmethyl]-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2OS2/c18-11-5-7-13(8-6-11)22-9-12-10-23-17-19-15-4-2-1-3-14(15)16(21)20(12)17/h1-8,12H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUCWJPYUVGUGTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N2C(=O)C3=CC=CC=C3N=C2S1)CSC4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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